molecular formula C23H27F2N3O3S B11337315 {1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11337315
M. Wt: 463.5 g/mol
InChI Key: WBRYDXBURBRLOO-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenyl groups and piperazine rings, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-fluorobenzene sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, which are crucial for its applications in research and development.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. The fluorophenyl groups are known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine rings may facilitate binding to receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the methanesulfonyl and carbonyl functionalities.

    1-(4-Fluorobenzyl)piperazine: Similar structure but with a benzyl group instead of the methanesulfonyl group.

    1-(4-Fluorophenyl)-4-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of the methanesulfonyl group.

Uniqueness

1-(4-FLUOROPHENYL)-4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its combination of fluorophenyl, methanesulfonyl, and piperazine functionalities. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C23H27F2N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27F2N3O3S/c24-20-3-1-18(2-4-20)17-32(30,31)28-11-9-19(10-12-28)23(29)27-15-13-26(14-16-27)22-7-5-21(25)6-8-22/h1-8,19H,9-17H2

InChI Key

WBRYDXBURBRLOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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